![molecular formula C19H17NO4 B10857308 4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one](/img/structure/B10857308.png)
4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JB061 is a nonmuscle myosin inhibitor known for its selective inhibitory activity. It demonstrates IC50 values of 4.4 micromolar for cardiac muscle myosin, 9.1 micromolar for skeletal muscle myosin, and greater than 100 micromolar for smooth muscle myosin II . This compound is primarily used in scientific research to study the inhibition of myosin, a motor protein involved in various cellular processes.
Preparation Methods
The synthesis of JB061 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
JB061 undergoes various chemical reactions, including:
Oxidation: JB061 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on JB061, leading to different derivatives.
Substitution: JB061 can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JB061 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of myosin and its effects on cellular processes.
Biology: Employed in cell biology research to understand the role of myosin in cell division and movement.
Medicine: Investigated for its potential therapeutic applications in diseases involving myosin dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin
Mechanism of Action
JB061 exerts its effects by selectively inhibiting nonmuscle myosin. It binds to the myosin motor domain, preventing the hydrolysis of adenosine triphosphate (ATP) and thereby inhibiting myosin’s motor activity. This inhibition disrupts various cellular processes, including cytokinesis and cell motility .
Comparison with Similar Compounds
JB061 is unique in its selective inhibition of nonmuscle myosin. Similar compounds include:
Blebbistatin: A potent myosin II inhibitor with IC50 values ranging from 0.5 to 5 micromolar.
Omecamtiv mecarbil: An inhibitor of cardiac myosin ATPase with IC50 values of 490 and 711 nanomolar for bovine and human cardiac myosin, respectively.
JB061 stands out due to its higher selectivity for nonmuscle myosin and its limited efficacy in reducing ATPase activity compared to other inhibitors .
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C19H17NO4/c1-12(20-11-13-6-5-7-14(10-13)23-2)17-18(21)15-8-3-4-9-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3 |
InChI Key |
MJXJTQZHVWSPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
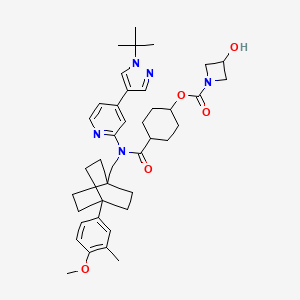
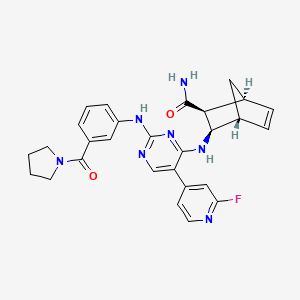
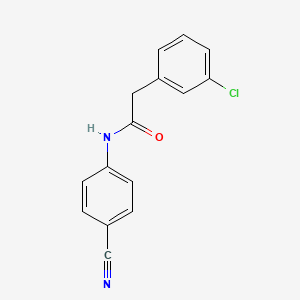
![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
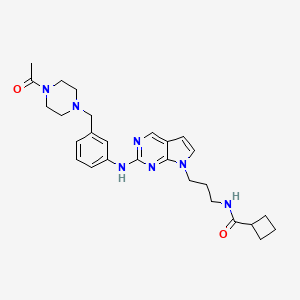
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
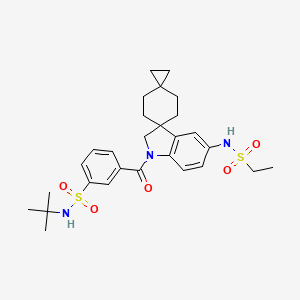
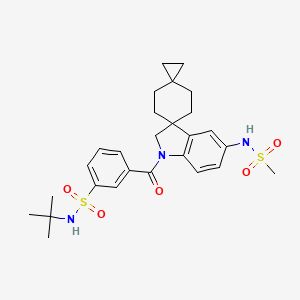
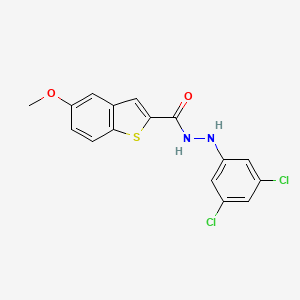
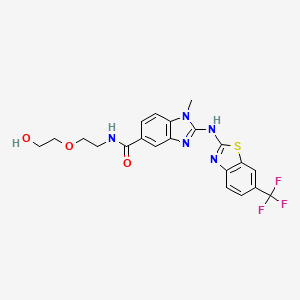
![3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)
